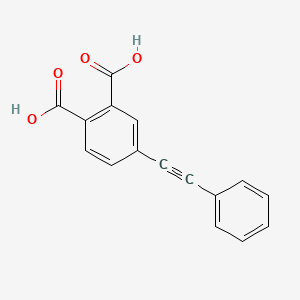

4-(2-phenylethynyl)phthalic Acid

Description

Contextualization within Phthalic Acid Derivatives Chemistry

Phthalic acid, a dicarboxylic acid with the chemical formula C₆H₄(COOH)₂, and its anhydride (B1165640) form are fundamental industrial chemicals. fiveable.mersc.org They serve as crucial intermediates in the production of a vast array of products, including plasticizers, dyes, and pharmaceutical compounds. fiveable.me The presence of two carboxylic acid groups allows for a variety of chemical transformations, most notably esterification to form phthalate (B1215562) esters. fiveable.me The aromatic ring of phthalic acid also provides a scaffold for further functionalization, leading to a diverse family of derivatives with tailored properties. fiveable.meacs.orgacs.org The study of these derivatives, including their spectroscopic analysis, is a mature field within organic chemistry. fiveable.me

Strategic Significance of Ethynyl (B1212043) Moieties in Contemporary Organic Synthesis and Materials Science

The ethynyl group (–C≡CH), a functional group derived from acetylene, imparts unique properties to organic molecules. wikipedia.org Its linear geometry and the high electron density of the triple bond make it a versatile handle for a variety of chemical transformations, including coupling reactions and cycloadditions. wikipedia.orgrsc.org In materials science, the incorporation of ethynyl groups can lead to polymers with enhanced thermal stability and desirable electronic properties. ossila.com The ethynyl group's ability to participate in cross-linking reactions is particularly valuable in the development of high-performance thermosetting polymers. ossila.com The acetylenic or ethynyl group is a key component in the synthesis of complex molecules and is recognized for its role in creating materials with novel characteristics. wikipedia.orgboronmolecular.com

Overview of Current Research Trajectories for Alkynyl-Functionalized Aromatic Carboxylic Acids

Alkynyl-functionalized aromatic carboxylic acids represent a burgeoning area of research. These molecules are recognized as important building blocks for the synthesis of π-conjugated compounds, which are essential for the development of organic electronics and other advanced materials. rsc.org The use of alkynyl carboxylic acids as a source of alkyne groups offers several advantages in terms of handling and storage. rsc.org Current research focuses on developing new catalytic methods for the transformation of these compounds, including decarboxylative coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govresearchgate.netnih.gov These efforts are expanding the synthetic toolbox available to chemists and enabling the creation of novel molecular architectures.

Fundamental Principles Guiding the Investigation of Novel Organic Building Blocks

The rational design of new organic building blocks is a critical strategy for accelerating discovery in fields like medicinal chemistry and materials science. boronmolecular.comcsmres.co.ukhilarispublisher.com Key principles include the pursuit of molecular diversity, novelty, and the incorporation of specific functionalities to achieve desired properties. boronmolecular.comcsmres.co.uk The goal is to create a collection of high-quality, versatile reagents that can be readily employed in the synthesis of complex target molecules. csmres.co.uk This involves not only the design and synthesis of new building blocks but also the development of robust and efficient synthetic methodologies for their elaboration. acs.org The ability to systematically modify and build upon a core scaffold is essential for exploring new chemical space and optimizing the performance of the final materials. acs.orgrsc.org

Detailed Research Findings

The synthesis and properties of 4-(2-phenylethynyl)phthalic acid and its anhydride are central to its utility.

Synthesis and Properties

4-(2-phenylethynyl)phthalic anhydride, a precursor to the acid, can be synthesized through a coupling reaction of a halogenated phthalic anhydride with phenylacetylene (B144264). google.comresearchgate.net For instance, a method involves the reaction of 4-chlorophthalic anhydride with phenylacetylene in the presence of a palladium catalyst. google.com Another route utilizes 4-bromophthalic anhydride under similar catalytic conditions. researchgate.net The resulting 4-phenylethynylphthalic anhydride is a solid with a melting point of around 152°C. tcichemicals.com It is soluble in organic solvents like ethanol (B145695) and dimethylformamide but insoluble in water. The acid form, this compound, can be obtained by the hydrolysis of its anhydride. chemicalbook.com

Table 1: Physicochemical Properties of 4-(2-phenylethynyl)phthalic Anhydride

| Property | Value |

|---|---|

| CAS Number | 119389-05-8 citychemical.com |

| Molecular Formula | C₁₆H₈O₃ |

| Molecular Weight | 248.23 g/mol ossila.com |

| Melting Point | ~152 °C tcichemicals.com |

| Appearance | Colorless to light yellow crystalline powder |

| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane; insoluble in water |

This table is interactive. Click on the headers to sort the data.

Applications in Materials Science

The primary application of 4-(2-phenylethynyl)phthalic anhydride is as an end-capping agent in the synthesis of high-performance polyimides. ossila.comcymerchemicals.com Polyimides are known for their exceptional thermal and oxidative stability, as well as excellent mechanical properties. cymerchemicals.com The phenylethynyl group at the end of the polymer chain undergoes a thermally induced cross-linking reaction, which further enhances the thermal stability, solvent resistance, and processability of the resulting polyimide network. ossila.comcymerchemicals.com These materials find use in demanding applications such as aerospace composites and coatings. cymerchemicals.com

Table 2: Key Synthetic Reactions and Applications

| Reaction/Application | Description | Key Reagents/Conditions |

|---|---|---|

| Synthesis of Anhydride | Palladium-catalyzed coupling of a halogenated phthalic anhydride with phenylacetylene. google.comresearchgate.net | 4-chlorophthalic anhydride or 4-bromophthalic anhydride, phenylacetylene, palladium catalyst. google.comresearchgate.net |

| Hydrolysis to Acid | Conversion of the anhydride to the dicarboxylic acid. chemicalbook.com | Acetic anhydride followed by hydrolysis. chemicalbook.com |

| Polyimide End-capping | Use as an end-capping agent to introduce reactive phenylethynyl groups onto polyimide chains. ossila.comcymerchemicals.com | Thermally induced cross-linking. ossila.com |

This table is interactive. You can filter the data by entering keywords in the search box below.

Structure

3D Structure

Properties

CAS No. |

219537-88-9 |

|---|---|

Molecular Formula |

C16H10O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

4-(2-phenylethynyl)phthalic acid |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-9-8-12(10-14(13)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18)(H,19,20) |

InChI Key |

JPVBXQAUQXVQGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)O)C(=O)O |

Other CAS No. |

219537-88-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 2 Phenylethynyl Phthalic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis, a method for deconstructing a target molecule to identify potential starting materials, reveals a logical pathway for the synthesis of 4-(2-phenylethynyl)phthalic acid. leah4sci.com The primary disconnection is the carbon-carbon triple bond, suggesting a cross-coupling reaction as the key bond-forming step. This leads to two primary precursors: a substituted phthalic acid derivative and phenylacetylene (B144264).

The most common precursor for the phthalic acid component is a halogenated phthalic acid or its anhydride (B1165640). Specifically, 4-bromophthalic acid or 4-bromophthalic anhydride are frequently employed starting materials. researchgate.netscientific.netresearchgate.net An alternative precursor is 4-chlorophthalic acid. google.com The other key precursor is phenylacetylene, which provides the phenylethynyl group. researchgate.netresearchgate.netgoogle.com

Another retrosynthetic approach involves starting with a pre-formed ester of the phthalic acid, such as dimethyl 4-bromophthalate, which can then be coupled with phenylacetylene. researchgate.net This strategy requires a subsequent hydrolysis step to yield the desired dicarboxylic acid.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl (B1212043) Group Introduction

The introduction of the ethynyl group onto the phthalic acid backbone is most effectively achieved through palladium-catalyzed cross-coupling reactions, predominantly the Sonogashira coupling. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

Sonogashira Coupling Adaptations and Optimization from Halogenated Phthalic Acid Precursors

The Sonogashira coupling is a versatile and widely used method for the synthesis of this compound and its derivatives. wikipedia.orgsynarchive.com The reaction typically involves the coupling of a halogenated phthalic acid precursor, such as 4-bromophthalic anhydride or 4-chlorophthalic acid, with phenylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netgoogle.com

A typical procedure involves reacting 4-bromophthalic anhydride with phenylacetylene in a solvent like toluene (B28343) with a base such as triethylamine. researchgate.net The catalytic system often consists of a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) salt, like copper(I) iodide. researchgate.net

Researchers have explored various adaptations to optimize the reaction conditions. One approach involves the direct use of 4-bromophthalic acid as the starting material, reacting it with phenylacetylene in a mixed solvent system. google.com Another variation utilizes dimethyl 4-bromophthalate as the substrate, which after the coupling reaction, requires hydrolysis to yield the final diacid product. researchgate.net

Catalyst and Ligand Design for Enhanced Reaction Efficiency

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst and ligands. wikipedia.orgorganic-chemistry.org The standard catalytic system employs a palladium(0) complex and a copper(I) halide. wikipedia.org Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride. wikipedia.org

The design of ligands plays a crucial role in stabilizing the palladium catalyst and promoting the reaction. Phosphine (B1218219) ligands, such as triphenylphosphine, are widely used. researchgate.netwikipedia.org The steric and electronic properties of the phosphine ligand can significantly influence the reaction's performance. acs.org For instance, bulky phosphines can be beneficial for coupling sterically demanding substrates. acs.org

In some cases, N-heterocyclic carbenes (NHCs) have been employed as ligands for the palladium catalyst, offering enhanced stability and reactivity. wikipedia.org Furthermore, copper-free Sonogashira protocols have been developed to address some of the drawbacks associated with the use of copper co-catalysts, such as the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov

Multi-Step Synthetic Sequences from Commercially Available Starting Materials

The synthesis of this compound is typically a multi-step process starting from readily available commercial chemicals. A common starting material is phthalic anhydride. researchgate.netorgsyn.org

One reported synthetic route begins with the hydrolysis and bromination of phthalic anhydride in an aqueous medium to produce the monosodium salt of 4-bromophthalic acid. researchgate.net This intermediate is then subjected to a Sonogashira coupling reaction with phenylacetylene. researchgate.net Subsequent acidification yields 4-phenylethynylphthalic acid, which can then be dehydrated to form the corresponding anhydride. researchgate.net

Another approach starts with 4-bromophthalic anhydride, which is directly coupled with phenylacetylene using a palladium-copper catalyst system. researchgate.netscientific.net The resulting 4-phenylethynylphthalic anhydride may require purification, which can be achieved by hydrolysis to the diacid, followed by recrystallization and subsequent dehydration back to the anhydride. researchgate.net

A different strategy involves the esterification of 4-bromophthalic acid to dimethyl 4-bromophthalate. researchgate.net This ester is then coupled with phenylacetylene, and the resulting dimethyl 4-phenylethynylphthalate is hydrolyzed to give this compound. researchgate.netchemicalbook.com

Directed Conversion to Anhydride Derivatives: Methodologies and Significance in Related Research

The anhydride form, 4-phenylethynylphthalic anhydride (PEPA), is a crucial derivative of this compound, as it is the primary compound used as an end-capper in the synthesis of polyimides. researchgate.netresearchgate.net The conversion of the diacid to the anhydride is typically achieved through dehydration. researchgate.netgoogle.com

A common method for this transformation is heating the this compound with acetic anhydride. google.comchemicalbook.com The reaction mixture is often refluxed, and upon cooling, the 4-phenylethynylphthalic anhydride precipitates as a crystalline solid. chemicalbook.com The product can then be isolated by filtration and purified by recrystallization. google.comchemicalbook.com

The significance of PEPA lies in its ability to improve the processability and thermal properties of polyimides. researchgate.netscientific.net The phenylethynyl group undergoes a thermally induced crosslinking reaction at elevated temperatures, leading to a highly durable and solvent-resistant polymer network. kpi.ua This makes PEPA an essential component in the fabrication of high-performance composite materials for aerospace and other demanding applications. kpi.ua

Exploration of Green Chemistry Principles in Synthetic Route Development

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for this compound and its anhydride. researchgate.net This aligns with the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency.

One notable advancement is the use of water as a reaction solvent for the Sonogashira coupling. researchgate.netresearchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, making it a sustainable alternative to traditional organic solvents. researchgate.net The use of water-soluble ligands, such as tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS), facilitates the reaction in an aqueous medium. researchgate.net

Furthermore, efforts have been made to develop copper-free Sonogashira coupling reactions. nih.gov This eliminates the use of a toxic copper co-catalyst and simplifies the purification process. nih.gov The development of heterogeneous catalysts, such as palladium supported on various materials, also contributes to greener synthesis by allowing for easier catalyst recovery and reuse. nih.gov These approaches not only reduce the environmental impact but can also lead to more cost-effective and efficient manufacturing processes.

Elucidation of Reactivity and Mechanistic Pathways for 4 2 Phenylethynyl Phthalic Acid

Acid-Base Chemistry and Carboxylic Acid Group Reactivity

As a derivative of phthalic acid, 4-(2-phenylethynyl)phthalic acid is a dibasic acid. wikipedia.org The presence of two carboxylic acid groups on the benzene (B151609) ring allows for the sequential donation of two protons. The acidity constants (pKa values) for the parent phthalic acid are 2.89 and 5.51, indicating that the first deprotonation occurs more readily than the second. wikipedia.org The reactivity of the carboxylic acid groups is central to many of its applications.

One of the most significant reactions of this compound is its conversion to 4-(2-phenylethynyl)phthalic anhydride (B1165640). This intramolecular dehydration can be achieved by heating the diacid with acetic anhydride. chemicalbook.com The resulting anhydride is a stable, crystalline solid and serves as a crucial intermediate in various synthetic processes. chemicalbook.comcymitquimica.com The anhydride group is susceptible to nucleophilic attack, readily reacting with water to hydrolyze back to the dicarboxylic acid. cymitquimica.com This reactivity is also exploited in reactions with amines to form imides, a key step in the synthesis of high-performance polyimides. ossila.com

The synthesis of the anhydride from the corresponding dimethyl ester involves hydrolysis of the ester groups using a base like sodium hydroxide, followed by acidification to form the dicarboxylic acid, which is then cyclized with acetic anhydride. chemicalbook.com

Table 1: Reactivity of Carboxylic Acid Groups

| Reactant | Product | Reaction Type |

|---|---|---|

| Acetic Anhydride | 4-(2-phenylethynyl)phthalic Anhydride | Intramolecular Dehydration/Cyclization |

| Water (on anhydride) | This compound | Hydrolysis |

Alkynyl Group Transformations: Cycloaddition and Addition Reactions

The phenylethynyl group in this compound and its derivatives is a hub of reactivity, enabling a variety of cycloaddition and addition reactions.

The alkynyl group can function as a dienophile in Diels-Alder reactions. libretexts.org A notable example is the reaction of diphenylacetylene, a related compound, with tetraphenylcyclopentadienone (B147504), which proceeds via a [4+2] cycloaddition to form hexaphenylbenzene (B1630442) after the elimination of carbon monoxide. ossila.comumkc.edu This type of reaction, where a diene reacts with a dienophile to form a six-membered ring, is a powerful tool in organic synthesis. libretexts.org

The hexadehydro-Diels-Alder (HDDA) reaction is another relevant pathway, involving the [4+2] cycloaddition of a conjugated diyne with an alkyne (a "diynophile") to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgnih.gov While not directly involving this compound as the starting material, this illustrates the potential of the alkyne moiety to participate in complex, ring-forming reactions.

Photochemical [4+4] cycloadditions represent another class of pericyclic reactions, where two unsaturated molecules combine to form an eight-membered ring upon exposure to light. wikipedia.org The photodimerization of anthracene (B1667546) is a classic example of this reaction type. wikipedia.org

The terminal alkyne functionality in this compound makes it a prime candidate for "click chemistry" reactions. nih.gov Click chemistry refers to a set of powerful and reliable reactions for rapidly and efficiently joining small molecular units. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable 1,2,3-triazole ring to link different molecular fragments. nih.govnih.gov This methodology has been widely applied in drug discovery and materials science. nih.gov The alkyne group in this compound could be utilized to attach it to molecules containing an azide (B81097) group, thereby creating more complex structures with tailored properties. nih.gov

Investigations of Coordination Chemistry and Ligand Complexation

The carboxylic acid groups and the π-system of the phenylethynyl group in this compound provide potential sites for coordination with metal ions. Dicarboxylic acids can act as bidentate or bridging ligands in the formation of metal-organic frameworks (MOFs) and coordination polymers. The specific coordination mode would depend on the metal ion and the reaction conditions.

While direct studies on the coordination chemistry of this compound are not extensively detailed in the provided results, related systems offer insights. For instance, dinuclear ruthenium complexes have been synthesized using bridging ligands containing phenanthroline units connected by a phenyl spacer. mdpi.com This demonstrates the principle of using aromatic dicarboxylic acids or their derivatives to create multi-metallic structures with specific photophysical and catalytic properties. mdpi.com

Mechanistic Studies of Thermal Curing Processes of Related Derivatives (e.g., Anhydride)

The anhydride derivative, 4-phenylethynylphthalic anhydride (PEPA), is widely used as an end-capping agent for polyimides. ossila.comcymerchemicals.com The phenylethynyl group undergoes a thermally induced curing process, which is crucial for enhancing the properties of the final polymer. ossila.com This curing involves crosslinking reactions that significantly improve the thermal stability and solvent resistance of the polyimides. ossila.comcymerchemicals.com The process is believed to proceed through a radical mechanism upon heating. ossila.com The resulting crosslinked polyimides exhibit high decomposition temperatures, making them suitable for high-performance applications in aerospace and electronics. ossila.comcymerchemicals.com The processing window for these thermosetting polyimides can be narrow, as polymerization can initiate soon after melting. google.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-(2-phenylethynyl)phthalic Anhydride |

| Acetic Anhydride |

| Amines |

| Anthracene |

| Azide |

| Benzyne |

| Carbon Monoxide |

| Diphenylacetylene |

| Hexaphenylbenzene |

| Phthalic Acid |

| Polyimides |

| Ruthenium |

| Sodium Hydroxide |

| Tetraphenylcyclopentadienone |

Functionalization and Derivatization Strategies for Expanding Molecular Scope

Esterification, Amidation, and Imide Formation from the Phthalic Acid Moiety

The two adjacent carboxylic acid groups on the phthalic acid portion of the molecule are the primary sites for functionalization through well-established condensation reactions. These transformations are fundamental to creating a wide range of esters, amides, and, most notably, polyimides.

Esterification: The carboxylic acid groups of 4-(2-phenylethynyl)phthalic acid can undergo esterification by reacting with various alcohols under acidic conditions. This reaction typically involves heating the acid with an excess of the desired alcohol in the presence of a catalyst like sulfuric acid. The process can yield either a mono- or di-ester, depending on the stoichiometry of the reactants. A crucial related compound, dimethyl 4-(phenylethynyl)phthalate, is often used as a key intermediate in the synthesis of the parent acid and its anhydride (B1165640). chemicalbook.comchemicalbook.com The synthesis of 4-(phenylethynyl)phthalic anhydride (PEPA) often starts from this dimethyl ester, which is hydrolyzed using a base like sodium hydroxide, followed by acidification to yield the diacid. chemicalbook.com

Amidation: The reaction of this compound or its anhydride with primary or secondary amines leads to the formation of amides. A particularly important application of this reaction is the first step in the synthesis of polyimides. When the anhydride form, 4-phenylethynylphthalic anhydride (PEPA), reacts with a diamine, it forms a poly(amic acid). This polymer contains repeating units with one amide bond and one carboxylic acid group, representing a specific and highly useful form of amidation.

Imide Formation: The most prominent application of this compound derivatives is in the formation of high-performance polyimides. cymerchemicals.com In this process, its anhydride, 4-phenylethynylphthalic anhydride (PEPA), is used as a reactive end-capping agent. cymerchemicals.com Amino-terminated imide oligomers are first prepared from the reaction of aromatic dianhydrides with an excess of aromatic diamines. chemicalbook.com These oligomers are then "end-capped" with PEPA. The resulting phenylethynyl-terminated amic acid oligomers are subsequently converted to the final imide structure through a process called cyclodehydration, which can be induced thermally or chemically, eliminating water to form the stable five-membered imide ring. The presence of the terminal phenylethynyl groups allows for a thermally induced curing process, creating cross-linked polyimides with exceptional thermal stability. ossila.com

| Reaction Type | Reactant(s) | Key Intermediate/Product | Significance |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Dimethyl 4-(phenylethynyl)phthalate | Intermediate for synthesis of the pure acid and anhydride. chemicalbook.com |

| Amidation | Diamine | Poly(amic acid) | Precursor to polyimides. |

| Imide Formation | Diamine, Dianhydride (followed by PEPA end-capping) | Phenylethynyl-terminated polyimide | Creates high-performance, thermally stable polymers. cymerchemicals.comossila.com |

Selective Modifications of the Phenylethynyl Group for Structural Diversification

While the phthalic acid moiety provides a handle for polymerization and linear extension, the phenylethynyl group offers a site for alternative chemical transformations, enabling structural diversification beyond simple end-capping. These modifications can introduce new functionalities or create complex, three-dimensional structures.

The terminal alkyne of the phenylethynyl group is a versatile functional group that can participate in various addition and cycloaddition reactions.

Cycloaddition Reactions: The carbon-carbon triple bond can act as a dienophile in Diels-Alder reactions. For instance, 4-phenylethynylphthalic anhydride (PEPA) has been shown to react with tetraphenylcyclopentadienone (B147504) in a Diels-Alder cycloaddition. ossila.com This reaction creates a new, highly aromatic, and fully conjugated hexaphenylbenzene (B1630442) moiety, fundamentally altering the molecular scaffold. Such transformations are valuable for creating materials with unique photophysical or electronic properties.

Another powerful cycloaddition is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.comnih.gov This reaction provides a highly efficient and specific method for linking the phenylethynyl-containing molecule to another molecule bearing an azide (B81097) group, forming a stable 1,2,3-triazole ring. tcichemicals.cominterchim.fr This strategy allows for the modular construction of complex molecules, including bioconjugates and functionalized polymers, under mild reaction conditions. nih.gov

Hydrogenation: The phenylethynyl group can be selectively hydrogenated to alter the rigidity and electronic properties of the molecule. Catalytic hydrogenation can reduce the alkyne first to a (Z)-alkene (4-(2-phenylethenyl)phthalic acid) using specific catalysts like Lindlar's catalyst, or fully to an alkane (4-(2-phenylethyl)phthalic acid) using catalysts such as palladium on carbon. This modification transforms the linear, rigid phenylethynyl rod into a more flexible phenylethyl linkage, which can be used to fine-tune the physical properties of resulting materials.

| Modification | Reagents | Resulting Structure | Potential Application |

| Diels-Alder Reaction | Diene (e.g., Tetraphenylcyclopentadienone) | Polycyclic Aromatic System | Synthesis of advanced functional materials. ossila.com |

| Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) Catalyst | 1,2,3-Triazole Linkage | Modular synthesis, bioconjugation. nih.govinterchim.fr |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Stilbene derivative | Introduction of geometric isomers and flexibility. |

| Full Hydrogenation | H₂, Pd/C | Bibenzyl derivative | Increases flexibility and modifies electronic properties. |

Regioselective Synthesis of Advanced Intermediates and Multifunctional Scaffolds

The synthesis of this compound itself relies on a highly regioselective reaction to ensure the correct placement of the functional groups. This same strategy can be extended to create more complex and multifunctional molecular scaffolds, which serve as advanced intermediates for sophisticated materials.

The primary method for the regioselective synthesis of this compound and its anhydride is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide and is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

In a common synthetic route, 4-bromophthalic acid or a protected derivative like dimethyl 4-bromophthalate is used as the starting material. The bromine atom at the 4-position directs the coupling. This starting material is reacted with phenylacetylene (B144264) in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium (B8599230) dichloride) and a copper(I) salt (e.g., cuprous iodide) in a suitable solvent with a base like triethylamine. The reaction selectively forms a carbon-carbon bond between the C-4 of the phthalic ring and the terminal carbon of phenylacetylene. This ensures the formation of the desired 4-substituted constitutional isomer over the 3-substituted one.

This synthetic strategy is not limited to phenylacetylene. By substituting phenylacetylene with other terminal alkynes, a wide variety of functional groups can be introduced at the 4-position, leading to advanced intermediates. Furthermore, the aryl halide component can also be varied. For example, using 4-(4-bromophenoxy)phthalic anhydride instead of 4-bromophthalic anhydride allows for the synthesis of 4-(4-phenylethynylphenoxy)phthalic anhydride (PEPOPA). This molecule is a more complex, multifunctional scaffold that incorporates an additional ether linkage and phenyl ring, which can be used to impart greater flexibility and solubility to the resulting polymers.

Applications in Advanced Materials Science Research and Engineering

Role as a Monomer and Cross-linking Agent in Polymer Synthesis

In polymer science, 4-(2-phenylethynyl)phthalic anhydride (B1165640) (PEPA), derived from the corresponding acid, is primarily utilized as a reactive end-capping agent. researchgate.netcymerchemicals.com This function is crucial for controlling the molecular weight of oligomers and introducing reactive terminal groups that enable subsequent cross-linking. mdpi.com

PEPA is a cornerstone in the synthesis of phenylethynyl-terminated imide (PETI) oligomers, a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. mdpi.comacs.org The synthesis is typically a two-step process where a dianhydride and a diamine react to form a polyamic acid, which is then end-capped with PEPA. mdpi.com Subsequent chemical or thermal imidization yields the final imide oligomer. tandfonline.com

The properties of the resulting polyimides can be precisely tuned by varying the chemical structures of the dianhydride and diamine monomers, as well as the calculated molecular weight of the oligomer. mdpi.comkpi.ua For instance, incorporating flexible linkages or fluorinated groups like 4,4'-(hexafluoroisopropylidene)-diphthalic anhydride (6FDA) can significantly lower the melt viscosity of the oligomer, improving its processability with minimal impact on the final glass transition temperature (Tg) of the cured resin. mdpi.com A series of PETI oligomers have been synthesized with calculated number average molecular weights ranging from 1500 to 9000 g/mol , demonstrating the versatility of this approach. researchgate.netkpi.ua After curing, these materials exhibit excellent mechanical properties, with thin films showing tensile strengths between 105.5 and 139.3 MPa and moduli from 2.8 to 3.2 GPa at room temperature. researchgate.netkpi.ua

Table 1: Properties of Cured Phenylethynyl-Terminated Imide (PETI) Oligomers This table presents data for various PETI oligomers, highlighting the effect of composition and molecular weight on the glass transition temperature (Tg) before and after curing.

| Oligomer Designation | Key Monomers | Calculated MW ( g/mol ) | Initial Tg (°C) | Cured Tg (°C) |

| PETI-5K | s-BPDA / 3,4′-ODA; APB (85:15) / PEPA | 5000 | 225 | 270 |

| PE-3F-PETI-5K | 3FDA / 3,4′-ODA; APB (85:15) / PEPA | 5000 | 218 | 272 |

| 6FDA-based PETI | 6FDA / Diamines / PEPA | Not Specified | Not Specified | 268 |

| Imide Oligomer | BPDA/ODA/PEPA | 5000 | 252 | 275 |

| Imide Oligomer | BPDA/ODA/PEPA | 9000 | 265 | 263 |

The terminal phenylethynyl groups introduced by PEPA are the key to the thermosetting nature of these resins. cymerchemicals.comresearchgate.net Upon heating to temperatures around 350-370°C, these groups undergo a complex, thermally induced curing reaction. mdpi.comkpi.ua This process is believed to proceed primarily through a free-radical mechanism, leading to the formation of a highly rigid and stable cross-linked network structure. kpi.ua A significant advantage of this ethynyl (B1212043) cross-linking reaction is that it occurs without the evolution of volatile byproducts, which allows for the fabrication of void-free components. tandfonline.com

The curing process transforms the processable oligomer into an intractable, solvent-resistant thermoset. researchgate.nettandfonline.com This network formation dramatically increases the glass transition temperature and enhances the elastic modulus of the material. mdpi.com The cure temperature and rate can be influenced by the specific chemical structure of the oligomer; for example, attaching electron-withdrawing groups to the phenylethynyl end-cap can promote curing at lower temperatures. kpi.ua The resulting network polymers exhibit outstanding thermal and thermo-oxidative stability, making them suitable for use at elevated temperatures. tandfonline.comresearchgate.net

The excellent processability of the uncured PETI oligomers, characterized by low melt viscosities, combined with the superior properties of the cured resins, makes them ideal matrix materials for advanced composites and adhesives, particularly in the aerospace industry. cymerchemicals.commdpi.comresearchgate.net The resins can be processed into various forms, including films, moldings, and fiber-reinforced composites. mdpi.comkpi.ua

For composite fabrication, the low melt viscosity allows for excellent impregnation of fiber preforms (e.g., carbon fibers) using techniques like resin transfer molding (RTM). researchgate.net After curing, the resulting composites exhibit high strength, toughness, and resistance to high temperatures and harsh solvents. tandfonline.comkpi.ua For instance, stressed film specimens have demonstrated excellent resistance to a variety of solvents over a two-week exposure period. kpi.ua

Furthermore, the introduction of PEPA as a pendant group onto other polymer backbones has been explored for creating polymer membranes with improved gas permeability for gas separation applications. ossila.com

Contributions to Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the use of 4-(2-phenylethynyl)phthalic acid as a ligand in MOF synthesis is an emerging area, its structural characteristics offer significant potential based on established ligand design principles.

The design of MOFs relies on the strategic selection of organic ligands and metal nodes to direct the assembly of specific network topologies. Dicarboxylic acids are a common class of ligands used for this purpose. This compound possesses key features that make it an attractive candidate for a ligand, also known as a linker, in MOF construction.

Rigidity and Linearity: The rigid phenylethynyl group acts as a stiff, linear strut, which can promote the formation of well-defined, porous architectures and prevent framework collapse upon solvent removal.

Coordination Sites: The two carboxylate groups provide well-defined coordination sites to bind to metal ions or clusters, forming the nodes of the framework. nih.gov

By combining this ligand with different metal centers and potentially ancillary ligands, a wide variety of MOF architectures with tailored pore environments and functionalities could be synthesized. osti.gov

The inherent rigidity of the this compound linker is expected to lead to the formation of MOFs with permanent porosity. The size of the pores would be directly related to the length of the phenylethynyl strut. Such porous materials could be explored for applications in gas storage and separation. nih.gov

Framework stability is a critical parameter for the practical application of MOFs. The stability of a MOF built from this ligand would depend on the strength of the metal-carboxylate coordination bonds and stabilizing interactions within the framework, such as the π-π stacking of the phenyl and phenylethynyl groups. nih.gov While fluorination of ligands is a known strategy to enhance stability against water, the intrinsic properties of a MOF based on this compound would need to be experimentally determined to assess its robustness under various conditions, such as exposure to moisture and heat. nih.gov

Supramolecular Assembly and Self-Assembled Systems

The architecture of this compound, featuring a rigid phenylethynyl group and two carboxylic acid functionalities on a phthalic acid backbone, provides a versatile platform for the construction of ordered supramolecular structures. These assemblies are governed by non-covalent interactions, such as hydrogen bonding and π-π stacking, which dictate the final morphology and properties of the resulting material.

The carboxylic acid groups are primary sites for the formation of robust hydrogen-bonded networks. These directional interactions can guide the molecules to self-assemble into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The planarity and electron-rich nature of the aromatic rings and the alkyne bridge facilitate π-π stacking interactions, further stabilizing the supramolecular constructs and influencing their electronic and photophysical properties.

While specific studies detailing the formation of supramolecular gels or liquid crystalline phases directly from this compound are not extensively documented in publicly available literature, the inherent functionalities of the molecule suggest a strong potential for such applications. The interplay between the strong, directional hydrogen bonding and the weaker, yet significant, π-π stacking interactions could, under appropriate conditions of solvent and temperature, lead to the formation of extended, anisotropic assemblies characteristic of gels and liquid crystals.

Integration into Hybrid Organic-Inorganic Materials

The dual functionality of this compound, combining a reactive organic component with the potential for inorganic interaction, makes it a compelling candidate for the creation of hybrid materials. These materials merge the distinct properties of organic and inorganic components at the molecular or nanoscale, often resulting in synergistic effects and novel functionalities.

One of the primary roles for this compound in this context is as an organic linker or bridging ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid groups can coordinate to metal ions, forming nodes, while the rigid phenylethynylphenyl backbone acts as a strut, defining the porosity and dimensionality of the resulting framework. The extended π-system of the linker can also impart unique electronic or photoluminescent properties to the hybrid material.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of 4-(2-phenylethynyl)phthalic acid. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can determine the distribution of electrons within the molecule and predict its behavior in chemical reactions.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative) This table is illustrative, providing examples of data that would be generated from quantum chemical calculations.

| Descriptor | Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest energy electron-accepting orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Indicates high kinetic stability and lower reactivity. nih.gov |

| Dipole Moment | 2.5 D | Suggests moderate polarity, influencing solubility and intermolecular forces. nih.gov |

| Electron Affinity | 1.8 eV | Energy released when an electron is added; indicates ability to accept an electron. |

| Ionization Potential | 7.1 eV | Energy required to remove an electron; indicates resistance to oxidation. |

These descriptors are instrumental in predicting how this compound will behave as a monomer in polymerization reactions or as a building block in organic synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) and how it interacts with surrounding molecules, such as solvents or other monomers. These simulations model the forces between atoms and use classical mechanics to simulate their trajectories, providing a dynamic picture of molecular behavior.

A key application is conformational analysis, which explores the rotational freedom around the single bonds in the molecule, such as the bond connecting the phenyl ring to the ethynyl (B1212043) group and the bonds of the carboxylic acid groups. Understanding the range of accessible conformations is vital for predicting how the molecule will pack in a solid state or orient itself during a reaction.

Furthermore, MD simulations can elucidate intermolecular interactions. For instance, studies on related phthalic acid esters have used MD to investigate how these molecules bind to proteins like human serum albumin. nih.gov Such simulations reveal that the binding is primarily driven by hydrophobic forces and can cause slight conformational changes in the protein. nih.gov Similarly, MD simulations of this compound could model its interaction with other molecules, predicting the stability of potential complexes and the dominant forces (e.g., hydrogen bonding, π-stacking) at play.

Table 2: Parameters and Insights from a Typical MD Simulation of this compound (Illustrative)

| Simulation Parameter | Purpose | Potential Findings |

| Solvent Model | To simulate behavior in a specific medium (e.g., water, toluene). | Prediction of solubility and aggregation tendencies. |

| Force Field | A set of parameters describing the potential energy of the system. | Ensures accurate representation of atomic interactions. uniovi.es |

| Simulation Time | Duration of the simulation (e.g., nanoseconds to microseconds). | Allows for observation of conformational changes and binding events. nih.gov |

| Interaction Analysis | Calculation of non-bonded forces (van der Waals, electrostatic). | Identification of key intermolecular interactions, such as hydrogen bonds from the carboxylic acid groups. |

| Conformational Clustering | Grouping of similar molecular structures observed during the simulation. | Reveals the most stable and frequently occurring conformations of the molecule. |

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational chemistry offers tools to predict and optimize the synthesis of this compound. Retrosynthesis software can be used to identify potential synthetic routes by breaking the target molecule down into simpler, commercially available precursors. Experimental work has established several successful pathways, which can be analyzed and refined through predictive modeling.

One common route involves the Sonogashira coupling of a brominated phthalic acid derivative with phenylacetylene (B144264), catalyzed by palladium and copper complexes. researchgate.net An alternative approach starts with the hydrolysis of dimethyl 4-phenylethynylphthalate. chemicalbook.com Predictive modeling can assess the thermodynamic and kinetic feasibility of these and other potential reactions. By calculating the activation energies for different catalytic cycles, chemists can predict which catalyst system will be most efficient, potentially reducing reaction times and increasing yields. researchgate.net

Modeling can also predict the outcome of reaction conditions. For example, it can help determine the optimal base, solvent, and temperature for the Sonogashira coupling or the hydrolysis step, minimizing the formation of unwanted byproducts.

Table 3: Comparison of Known Synthetic Routes Amenable to Predictive Modeling

| Synthetic Route | Key Reaction | Precursors | Reported Advantages |

| Route 1 | Sonogashira Coupling | 4-Bromophthalic acid (or anhydride), Phenylacetylene | Environmentally friendly when performed in an aqueous medium; good overall yield (76%). researchgate.net |

| Route 2 | Hydrolysis then Dehydration | Dimethyl 4-phenylethynylphthalate | High yield (94% for the anhydride (B1165640) step). chemicalbook.comchemicalbook.com |

| Route 3 | Copper-Catalyzed Oxidative Coupling | Phthalic anhydride, Phenylacetylene | Uses readily available main raw materials and has simple reaction steps. google.com |

Computational models can evaluate these routes by predicting reaction profiles, identifying potential intermediates, and assessing the stability of reactants and products, thereby guiding the selection of the most promising synthetic strategy before extensive laboratory work is undertaken.

In Silico Design of Novel Derivatives with Targeted Chemical Attributes

In silico design involves using computational methods to create and evaluate new molecules with desired properties before they are synthesized. The structure of this compound serves as a versatile scaffold for designing novel derivatives with tailored attributes for specific applications, such as high-performance polymers or functional materials. kpi.uataskcm.com

The process begins by identifying sites on the molecule for modification. For this compound, these include the phthalic acid ring and the terminal phenyl ring. By computationally adding different functional groups (e.g., electron-withdrawing or electron-donating groups) at these positions, researchers can predict the resulting changes in the molecule's electronic structure, reactivity, and physical properties. For example, adding electron-withdrawing groups to the phenylethynyl moiety has been shown to lower the cure temperature of polyimides derived from the corresponding anhydride. kpi.ua

DFT and other quantum methods are used to screen these virtual derivatives, calculating their HOMO-LUMO gaps, dipole moments, and other descriptors to see if they match the desired target properties. This computational screening significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources. Studies on other phthalic anhydride derivatives have successfully used this approach to identify compounds with enhanced antimicrobial activity by correlating calculated electronic properties with biological function. nih.gov

Table 4: Illustrative In Silico Design of this compound Derivatives This table is for illustrative purposes to show the concept of in silico design.

| Substitution Site | Substituted Group | Predicted Effect | Targeted Application |

| Phthalic Ring | -NO₂ (Nitro group) | Lowers LUMO energy, increases electron affinity. | Enhanced performance as a monomer in electron-deficient polymers. |

| Terminal Phenyl Ring | -CF₃ (Trifluoromethyl) | Increases thermal stability, alters electronic properties. | Precursor for high-temperature stable polyimides. kpi.ua |

| Terminal Phenyl Ring | -OH (Hydroxyl group) | Introduces hydrogen bonding capability, potential for further functionalization. | Building block for functional polymers or coordination complexes. |

| Phthalic Ring | -OCH₃ (Methoxy group) | Increases HOMO energy, enhances electron-donating character. | Tuning electronic properties for organic electronics. |

This in silico approach accelerates the discovery of new materials by focusing synthetic efforts on the most promising candidates identified through computational modeling.

Advanced Spectroscopic and Analytical Methodologies in Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For 4-(2-phenylethynyl)phthalic acid and its anhydride (B1165640) precursor, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the case of the more frequently cited precursor, 4-(2-phenylethynyl)phthalic anhydride, ¹H NMR spectra would show distinct signals for the aromatic protons on both the phthalic anhydride and the phenyl rings. The protons on the phthalic anhydride moiety are typically found in the downfield region due to the electron-withdrawing effect of the anhydride group. The protons of the phenyl group attached to the ethynyl (B1212043) linker will also exhibit characteristic chemical shifts.

Upon hydrolysis of the anhydride to form this compound, the key change in the ¹H NMR spectrum would be the appearance of a broad signal corresponding to the two carboxylic acid protons. The chemical shift of these protons can vary depending on the solvent and concentration. The aromatic proton signals would also experience a slight shift due to the change in the electronic nature of the substituent, from an anhydride to two carboxylic acid groups.

¹³C NMR spectroscopy provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. For 4-(2-phenylethynyl)phthalic anhydride, distinct signals would be observed for the carbonyl carbons of the anhydride, the acetylenic carbons, and the aromatic carbons. The conversion to the dicarboxylic acid would result in a characteristic upfield shift of the carbonyl carbon signals, now representing carboxylic acid carbons. The acetylenic and aromatic carbon signals would also be subtly affected.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure by establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 1: Expected ¹H NMR Data for this compound and its Anhydride Precursor

| Proton Type | Expected Chemical Shift (δ, ppm) for 4-(2-phenylethynyl)phthalic Anhydride | Expected Chemical Shift (δ, ppm) for this compound |

| Aromatic (Phthalic Moiety) | 7.8 - 8.2 | 7.7 - 8.1 |

| Aromatic (Phenyl Moiety) | 7.3 - 7.6 | 7.3 - 7.6 |

| Carboxylic Acid | N/A | 10 - 13 (broad) |

Table 2: Expected ¹³C NMR Data for this compound and its Anhydride Precursor

| Carbon Type | Expected Chemical Shift (δ, ppm) for 4-(2-phenylethynyl)phthalic Anhydride | Expected Chemical Shift (δ, ppm) for this compound |

| Carbonyl (C=O) | 160 - 165 | 165 - 175 |

| Acetylenic (-C≡C-) | 85 - 95 | 85 - 95 |

| Aromatic (C-H) | 120 - 140 | 120 - 140 |

| Aromatic (Quaternary) | 125 - 150 | 125 - 150 |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in a molecule.

For 4-(2-phenylethynyl)phthalic anhydride, the IR spectrum is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C=O bonds in the anhydride ring, typically found around 1850 cm⁻¹ and 1770 cm⁻¹, respectively. A sharp, weaker absorption band around 2210-2220 cm⁻¹ is indicative of the C≡C triple bond stretching of the phenylethynyl group.

Upon conversion to this compound, the most significant change in the IR spectrum is the disappearance of the anhydride carbonyl bands and the appearance of a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching band for the carboxylic acid is also expected to appear around 1700 cm⁻¹. The C≡C stretching vibration would remain in a similar position.

Raman spectroscopy provides complementary information and is particularly useful for detecting the non-polar C≡C bond, which often gives a strong Raman signal.

Table 3: Key IR Absorption Bands for this compound and its Anhydride Precursor

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 4-(2-phenylethynyl)phthalic Anhydride | Expected Wavenumber (cm⁻¹) for this compound |

| C=O (Anhydride) | Asymmetric Stretch | ~1850 | N/A |

| C=O (Anhydride) | Symmetric Stretch | ~1770 | N/A |

| C≡C (Alkyne) | Stretch | 2210 - 2220 | 2210 - 2220 |

| O-H (Carboxylic Acid) | Stretch | N/A | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretch | N/A | ~1700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups. The cleavage of the bond between the phthalic ring and the ethynyl group could also be a significant fragmentation pathway.

For the anhydride precursor, the molecular ion peak would be observed at a lower mass corresponding to the loss of a water molecule from the diacid. Its fragmentation would be dominated by the loss of CO and CO₂ from the anhydride ring.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD analysis of this compound, if suitable crystals can be grown, would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. This information is invaluable for understanding the packing of the molecules in the solid state.

While specific single-crystal X-ray diffraction data for this compound is not readily found in public literature, analysis of its anhydride precursor has been reported. Such studies reveal the planar nature of the phthalic anhydride ring and the linear geometry of the ethynyl linker.

Powder X-ray diffraction (PXRD) can be used to analyze the crystallinity and phase purity of a bulk sample of this compound. The resulting diffraction pattern serves as a fingerprint for the specific crystalline form of the compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for this purpose.

Using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid), a sharp, symmetrical peak for this compound can be obtained. The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity determination. HPLC can also be used to detect and quantify any impurities, such as unreacted starting materials or side products from the synthesis.

Furthermore, HPLC is an effective tool for monitoring the hydrolysis of 4-(2-phenylethynyl)phthalic anhydride to the corresponding diacid, by observing the disappearance of the anhydride peak and the appearance of the diacid peak over time.

Advanced Thermal Analysis Methods in Polymerization and Material Research Contexts

Thermal analysis techniques are critical for evaluating the thermal stability and behavior of this compound, especially in the context of its use as a monomer or end-capper in high-temperature polymers like polyimides.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the compound by measuring its weight loss as a function of temperature. For this compound, TGA would show the temperature at which it begins to decompose. In the context of polyimides end-capped with this moiety, TGA reveals the high thermal stability of the resulting cured polymers. google.com

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in the material. For this compound, DSC can be used to determine its melting point. In polymerization studies, DSC is crucial for observing the exothermic curing reaction of the phenylethynyl group, which typically occurs at high temperatures and leads to cross-linking, enhancing the thermal and mechanical properties of the final polymer. google.com The glass transition temperature (Tg) of the cured polymers, a key indicator of their operational temperature range, is also determined by DSC. google.com

Emerging Research Directions and Future Perspectives for 4 2 Phenylethynyl Phthalic Acid

Development of Sustainable and Scalable Synthetic Processes

The prevailing methods for synthesizing 4-(2-phenylethynyl)phthalic acid and its anhydride (B1165640) derivative, 4-phenylethynylphthalic anhydride (PEPA), often involve the Sonogashira coupling reaction. researchgate.net A common route utilizes 4-bromophthalic anhydride and phenylacetylene (B144264) as starting materials. researchgate.netresearchgate.net Another approach involves the hydrolysis of 4-phenylethynyl dimethyl phthalate (B1215562). chemicalbook.com This latter method, which uses a mixed medium of water and methanol (B129727) with sodium hydroxide, followed by acidification, has demonstrated high yields of up to 94%. chemicalbook.com

However, these traditional methods can be associated with drawbacks such as harsh reaction conditions, the use of expensive catalysts like palladium, and the generation of stoichiometric amounts of waste, which limit their sustainability and scalability. To address these limitations, research is increasingly focused on developing more environmentally friendly and cost-effective synthetic strategies.

One promising approach involves the use of more readily available starting materials and greener reaction media. For instance, a method has been developed that starts from 4-chlorophthalic anhydride, a less expensive alternative to its bromo-counterpart, and employs an in-situ generated palladium catalyst. google.com Another innovative strategy utilizes 4-bromophthalic acid directly in a Sonogashira coupling reaction in an aqueous medium, which is considered more environmentally benign. researchgate.net Microwave-assisted synthesis has also been explored to accelerate the reaction and improve yields. researchgate.net

Future research in this area will likely concentrate on several key aspects:

Catalyst Development: Designing highly active and recyclable catalysts to minimize cost and environmental impact. This could involve exploring non-precious metal catalysts or developing more robust palladium-based systems.

Solvent Selection: Investigating the use of greener solvents, such as water or bio-derived solvents, to replace traditional organic solvents like toluene (B28343) and N,N-dimethylformamide. google.com

Process Intensification: Utilizing technologies like flow chemistry and microwave irradiation to enhance reaction efficiency, reduce reaction times, and simplify purification processes. researchgate.net

Atom Economy: Developing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste generation.

Advanced Applications in Responsive Materials for Chemical Sensing Methodologies

The unique molecular structure of this compound, featuring a reactive anhydride group and a phenylethynyl moiety, makes it a valuable building block for the creation of responsive materials with potential applications in chemical sensing. taskcm.com The phenylethynyl group can act as a signaling unit, while the anhydride functionality provides a convenient handle for incorporating the molecule into larger polymer structures or for further chemical modification. taskcm.com

The principle behind using materials derived from this compound in chemical sensing lies in the modulation of their photophysical or electronic properties upon interaction with specific analytes. The extended π-conjugation of the phenylethynyl group can give rise to fluorescence, and changes in this fluorescence (e.g., quenching or enhancement) upon binding to a target molecule can form the basis of a sensing mechanism.

Current research in this area is exploring the incorporation of this compound derivatives into various material platforms, including:

Polymers: Polyimides and other polymers containing this compound units can be designed to exhibit changes in their optical or electrical properties in the presence of certain chemicals. ossila.com The polymer matrix can provide a stable and processable platform for the sensing elements.

Small Molecules: Discrete molecules incorporating the this compound framework can be synthesized to act as specific chemosensors. The design of the molecule can be tailored to achieve high selectivity and sensitivity for a particular analyte.

Future research will likely focus on:

Enhanced Sensitivity and Selectivity: Designing new materials with tailored binding sites to improve the detection limits and specificity for target analytes.

Multi-Analyte Sensing: Developing sensor arrays based on a library of different this compound derivatives to enable the simultaneous detection of multiple chemical species.

Real-Time Monitoring: Integrating these responsive materials into devices for continuous and real-time environmental or industrial process monitoring.

Interdisciplinary Research Synergies with Emerging Fields (e.g., Advanced Catalysis, Photochemistry)

The versatile chemical nature of this compound opens up opportunities for synergistic research with other rapidly developing scientific fields, particularly advanced catalysis and photochemistry.

Advanced Catalysis: The phenylethynyl group in this compound can serve as a ligand for metal catalysts. By incorporating this molecule into porous materials or polymers, it may be possible to create novel catalytic systems with unique properties. The rigid and conjugated structure of the phenylethynyl moiety could influence the electronic environment of the metal center, potentially leading to enhanced catalytic activity or selectivity. Future research could explore the use of these materials in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Photochemistry: The photochemical properties of the phenylethynyl group are another area of significant interest. This group can participate in various photochemical reactions, such as [2+2] cycloadditions, upon exposure to UV light. This reactivity can be harnessed for applications in photolithography, data storage, and the development of photoresponsive materials. For instance, polymers containing this compound could be crosslinked or modified through photochemical means, allowing for the precise spatial and temporal control over material properties.

Future interdisciplinary research could lead to:

Photo-switchable Catalysts: Developing catalytic systems where the activity can be turned on or off using light.

Self-Healing Materials: Designing materials that can repair themselves upon exposure to a specific wavelength of light, triggered by the photochemical reactions of the phenylethynyl groups.

Advanced Photoresists: Creating new photoresist materials for high-resolution lithography based on the photochemical transformations of this compound derivatives.

Design of Complex Molecular Architectures for Hierarchical Assembly

The ability of this compound to be incorporated into larger and more complex molecular architectures is a key area of emerging research. Its rigid, linear phenylethynyl unit and the reactive anhydride group make it an ideal building block for constructing well-defined supramolecular structures through a process of hierarchical assembly.

Hierarchical assembly involves the spontaneous organization of molecules into ordered structures on multiple length scales. By carefully designing the molecular precursors, it is possible to control the final architecture and properties of the assembled material. This compound can be used to create a variety of complex structures, including:

Hyperbranched Polymers: These are highly branched, three-dimensional polymers with a large number of reactive end groups. researchgate.net The incorporation of this compound as an end-capper can lead to materials with low melt viscosity and excellent thermal stability. researchgate.net

Dendrimers: These are perfectly branched, monodisperse macromolecules with a well-defined structure. The use of this compound as a building block or surface group can lead to dendrimers with interesting photophysical or catalytic properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid groups of this compound can coordinate to metal ions to form porous, crystalline materials known as MOFs. The phenylethynyl groups within the MOF structure could be used for post-synthetic modification or to impart specific functionalities.

Future research in this area will focus on:

Precise Control over Assembly: Developing strategies to precisely control the self-assembly process to create materials with desired morphologies and properties.

Functional Hierarchical Systems: Designing complex architectures that integrate multiple functionalities, such as sensing, catalysis, and light-harvesting, into a single material.

Biomimetic Materials: Creating materials that mimic the hierarchical structures found in nature, such as bone or nacre, to achieve exceptional mechanical or optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-phenylethynyl)phthalic acid, and how do substituents influence reaction efficiency?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution using activated precursors like 4-nitro-N-methylphthalimide. Reacting this with phenols or alkynes under basic conditions yields substituted phthalimides, which are hydrolyzed to phthalic acids . Substituents (e.g., -COOH, -Br) on the aryl group can alter reaction kinetics and yields due to electronic effects. For example, electron-withdrawing groups enhance reactivity in substitution steps, while steric hindrance from bulky groups (e.g., -iPr) may reduce conversion rates.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : Ultra-performance liquid chromatography (UPLC) with BEH Phenyl columns resolves phthalic acid derivatives efficiently (retention time <4 minutes) .

- Spectroscopy : FT-IR confirms carbonyl (C=O) and alkyne (C≡C) stretches. H/C NMR identifies aromatic protons and substituent environments.

- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) verifies molecular weight (e.g., exact mass 246.08 g/mol for CHO) .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : Its carboxylate groups enable coordination chemistry for constructing metal-organic frameworks (MOFs). For instance, secondary building units (SBUs) like ZnO clusters can link with phthalate derivatives to form porous networks with tunable surface areas (>3000 m/g) .

Advanced Research Questions

Q. How does this compound perform as a linker in MOFs under varying pH and temperature conditions?

- Methodological Answer : Stability studies show that MOFs incorporating this ligand retain crystallinity up to 300°C (TGA data) but degrade in acidic media (pH <3) due to protonation of carboxylates. In-situ PXRD under hydrothermal conditions (100–150°C) reveals reversible structural transitions, suggesting dynamic framework behavior .

Q. What challenges arise in analyzing trace impurities of this compound in polymer matrices?

- Methodological Answer : Matrix interference complicates detection in plastics. Solid-phase extraction (SPE) with C18 cartridges followed by UPLC-MS/MS (multiple reaction monitoring) enhances sensitivity (LOD: 0.1 ppm). Calibration curves using deuterated internal standards (e.g., d-phthalate) improve quantification accuracy .

Q. Can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states for Sonogashira or Heck couplings. The alkyne moiety’s electron density (NPA charges) correlates with catalytic turnover rates. MD simulations further assess steric accessibility for Pd catalysts .

Q. How do competing byproducts form during the synthesis of this compound, and how can they be minimized?

- Methodological Answer : Common byproducts include unhydrolyzed phthalimides or dimerized species (e.g., 4,4'-bis(phenylethynyl)diphthalate). Optimizing hydrolysis conditions (e.g., NaOH/EtOH at 80°C for 6h) and using excess nucleophile (phenylethyne) suppresses side reactions. Recycling unreacted precursors via column chromatography (silica gel, hexane/EtOAc) improves yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.